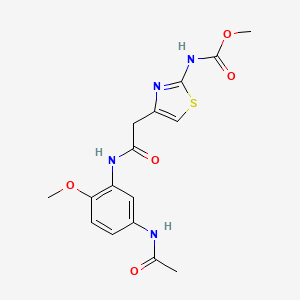amino]-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-5-carboxylate CAS No. 321385-52-8](/img/structure/B2535269.png)
Ethyl 10-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the trifluoromethyl group, and the formation of the ester group. The exact methods would depend on the starting materials and the specific conditions required .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The pyridine ring could participate in electrophilic aromatic substitution reactions, while the trifluoromethyl group could undergo various reactions depending on the conditions . The ester group could be hydrolyzed to form a carboxylic acid and an alcohol, or it could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase its lipophilicity, which could affect its solubility and distribution in biological systems .Aplicaciones Científicas De Investigación
Agrochemical Applications
The compound contains a trifluoromethylpyridine (TFMP) structural motif, which is commonly found in active agrochemical ingredients . TFMP derivatives are primarily used to protect crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
TFMP derivatives are also used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Veterinary Applications
Two veterinary products containing the TFMP moiety have been granted market approval . These products likely leverage the same properties that make TFMP derivatives effective in human medicine.
Synthesis of Other Compounds
The compound could potentially be used as an intermediate in the synthesis of other compounds. For example, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a TFMP derivative, is used as a chemical intermediate for the synthesis of several crop-protection products .
Antimicrobial Applications
Some derivatives of the compound may have antimicrobial potential . This could make the compound useful in the development of new antimicrobial drugs or treatments.
Anticancer Applications
Indole derivatives, which have a similar structure to the compound , have been used as biologically active compounds for the treatment of cancer cells . It’s possible that this compound could have similar applications.
Mecanismo De Acción
Safety and Hazards
Based on the functional groups present in the compound, it could potentially be irritating to the skin and eyes, and may cause respiratory irritation . Proper safety measures should be taken when handling this compound, including wearing appropriate personal protective equipment and working in a well-ventilated area .
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 10-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.02,6.08,12]tridec-4-ene-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClF3N4O5/c1-3-32-19(31)14-13-8-5-9(15(13)33-26-14)12-11(8)17(29)28(18(12)30)27(2)16-10(21)4-7(6-25-16)20(22,23)24/h4,6,8-9,11-13,15H,3,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFSELWFUMNQME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC2C1C3CC2C4C3C(=O)N(C4=O)N(C)C5=C(C=C(C=N5)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClF3N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 10-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

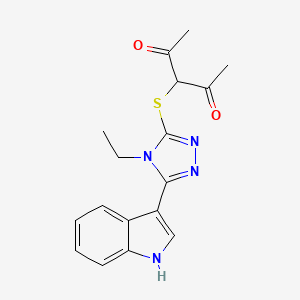

![2-amino-3-(3-methoxybenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2535189.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2535190.png)
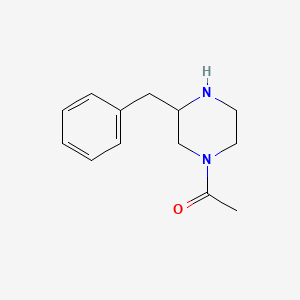
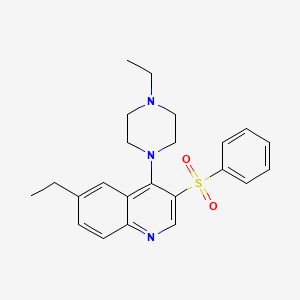
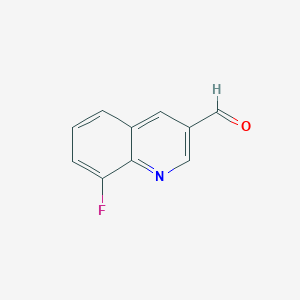
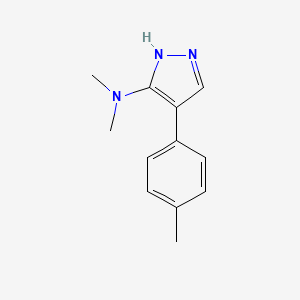
![N-([2,3'-bipyridin]-3-ylmethyl)-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B2535199.png)
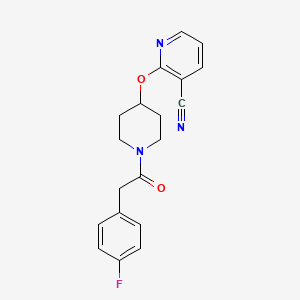
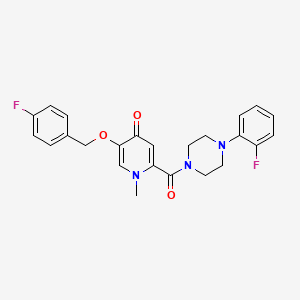
![N-(4-chlorophenyl)-5-methyl-7-(pyridin-3-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2535205.png)
![N-((tetrahydrofuran-2-yl)methyl)-4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carboxamide](/img/structure/B2535207.png)
